GW409544

Description

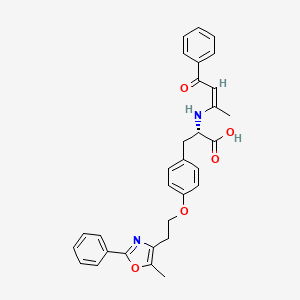

a PPARalpha agonist; structure in first source

Properties

IUPAC Name |

(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O5/c1-21(19-29(34)24-9-5-3-6-10-24)32-28(31(35)36)20-23-13-15-26(16-14-23)37-18-17-27-22(2)38-30(33-27)25-11-7-4-8-12-25/h3-16,19,28,32H,17-18,20H2,1-2H3,(H,35,36)/b21-19-/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUVRMBIEPYOKL-WMVCGJOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC(=CC(=O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)N/C(=C\C(=O)C4=CC=CC=C4)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318644 | |

| Record name | GW 409544 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258345-41-4 | |

| Record name | GW 409544 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=258345-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW-409544 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258345414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 409544 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-409544 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0LT4RER76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of GW409544

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW409544 is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. As a member of the nuclear receptor superfamily, FXR acts as a ligand-activated transcription factor. Its activation by agonists like this compound initiates a cascade of genomic and non-genomic events that modulate the expression of numerous target genes, leading to significant physiological effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its interaction with FXR, downstream signaling pathways, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: FXR Agonism

The primary mechanism of action of this compound is its function as a potent and selective agonist for the Farnesoid X Receptor (FXR). FXR is highly expressed in tissues central to metabolism, such as the liver, intestine, kidneys, and adrenal glands.

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the FXR. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to a variety of physiological responses.

Quantitative Data Summary

The potency of this compound as an FXR agonist has been quantified in various in vitro assays. The following table summarizes the key quantitative data available for this compound and the commonly used reference FXR agonist, GW4064.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound (as "FXR agonist 4") | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay | EC50 | 1.05 µM | [1] |

| GW4064 | Cell-based Mammalian One-Hybrid Assay | EC50 | 0.15 µM | [2] |

| GW4064 | Cell-free Coactivator Recruitment Assay (SRC1) | EC50 | 0.015 µM | [2] |

| GW4064 | Cell-free Coactivator Recruitment Assay (TIF-2) | EC50 | 0.070 µM | [2] |

| GW4064 | Reporter Gene Assay | EC50 | 90 nM | [3] |

Signaling Pathways

The activation of FXR by this compound triggers a complex network of signaling pathways that collectively contribute to its metabolic effects. The primary and most well-characterized pathway involves the regulation of bile acid synthesis and transport.

FXR-SHP-CYP7A1 Pathway in Bile Acid Homeostasis

One of the critical downstream effects of FXR activation is the transcriptional induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, acts as a transcriptional repressor of several other nuclear receptors, most notably Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α).

By repressing LRH-1 and HNF4α, SHP indirectly inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[4] This negative feedback loop is a cornerstone of bile acid homeostasis. Activation of FXR by this compound thus leads to a reduction in de novo bile acid synthesis.

Experimental Protocols

The mechanism of action of this compound and other FXR agonists is elucidated through a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.

Objective: To quantify the binding of this compound to the FXR ligand-binding domain (LBD).

Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium cryptate-labeled anti-GST antibody) and an acceptor fluorophore (e.g., a fluorescently labeled tracer that binds to the FXR LBD). When this compound displaces the tracer, the FRET signal decreases in a concentration-dependent manner.

Protocol:

-

Reagents:

-

GST-tagged FXR-LBD

-

Europium (Eu)-labeled anti-GST antibody (donor)

-

Fluorescently labeled FXR tracer (acceptor)

-

This compound at various concentrations

-

Assay buffer (e.g., phosphate buffer with 0.01% BSA)

-

-

Procedure:

-

Add GST-FXR-LBD to the wells of a microplate.

-

Add the Eu-anti-GST antibody and the fluorescent tracer.

-

Add serial dilutions of this compound or a vehicle control.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of acceptor to donor fluorescence.

-

Plot the fluorescence ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

FXR Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate FXR-mediated gene transcription.

Objective: To determine the functional potency of this compound as an FXR agonist.

Principle: Cells are co-transfected with an expression vector for FXR and a reporter plasmid containing a luciferase gene under the control of FXREs. Activation of FXR by this compound leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with an FXR expression plasmid and an FXRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

-

-

Compound Treatment:

-

After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound or a vehicle control.

-

-

Luciferase Assay:

-

After an incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[5]

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful technique used to identify the genome-wide binding sites of a transcription factor.

Objective: To identify the specific genomic regions where the this compound-activated FXR/RXR heterodimer binds.

Protocol:

-

Cell/Tissue Treatment and Cross-linking:

-

Treat cells (e.g., HepG2) or animal tissues with this compound or a vehicle control.

-

Cross-link protein-DNA complexes using formaldehyde.

-

-

Chromatin Preparation:

-

Lyse the cells/tissues and sonicate the chromatin to shear the DNA into small fragments.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to FXR to immunoprecipitate the FXR-DNA complexes.

-

-

DNA Purification and Library Preparation:

-

Reverse the cross-links and purify the DNA.

-

Prepare a DNA library for next-generation sequencing.

-

-

Sequencing and Data Analysis:

-

Sequence the DNA library.

-

Align the sequence reads to a reference genome.

-

Use peak-calling algorithms to identify regions of the genome that are enriched for FXR binding.

-

Perform downstream analysis to identify target genes and enriched biological pathways.

-

Conclusion

This compound exerts its physiological effects primarily through the activation of the Farnesoid X Receptor. This interaction initiates a cascade of transcriptional events, with the induction of SHP and subsequent repression of CYP7A1 being a central mechanism in the regulation of bile acid metabolism. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other FXR modulators, which hold promise for the treatment of various metabolic diseases. Further research, particularly in vivo studies, will be crucial to fully elucidate the therapeutic potential and safety profile of this compound.

References

- 1. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

GW409544: A Technical Guide to a Potent Dual PPARα/γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2] The PPAR family consists of three main isoforms: PPARα (NR1C1), PPARγ (NR1C3), and PPARβ/δ (NR1C2), each with distinct tissue distribution and physiological roles.[1][3][4] These receptors are critical regulators of lipid and glucose metabolism, energy homeostasis, and inflammation, making them significant therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia.[4][5]

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3] Its activation primarily governs the expression of genes involved in fatty acid transport and oxidation, thereby playing a crucial role in lipid metabolism and lowering triglyceride levels.[1][6] In contrast, PPARγ is most abundantly expressed in adipose tissue, where it acts as a master regulator of adipogenesis, promoting fatty acid storage and enhancing insulin sensitivity.[3][7][8]

Dual PPARα/γ agonists, often referred to as "glitazars," are compounds designed to simultaneously activate both receptors.[9][10] The therapeutic rationale is to combine the lipid-lowering benefits of PPARα activation with the insulin-sensitizing effects of PPARγ activation, offering a comprehensive treatment for patients with diabetic dyslipidemia.[10][11] However, the development of many dual agonists has been halted due to adverse effects.[9][11][12]

This technical guide provides an in-depth overview of GW409544, a potent, L-tyrosine-based dual agonist of PPARα and PPARγ.[13][14] It serves as a valuable research tool for investigating the integrated roles of these two key metabolic regulators.

Core Properties of this compound

This compound is a synthetic organic compound designed for high-potency activation of both PPARα and PPARγ.[13] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid | [13] |

| Synonyms | GW-409544, GW 409544 | [13] |

| CAS Number | 258345-41-4 | [13] |

| Molecular Formula | C₃₁H₃₀N₂O₅ | [13] |

| Molecular Weight | 510.59 g/mol | [13] |

Mechanism of Action: Dual PPAR Activation

Like other nuclear receptors, PPARs exert their effects by modulating gene expression. The activation cascade is a multi-step process initiated by ligand binding.

-

Ligand Binding: this compound, being lipid-soluble, enters the cell and translocates to the nucleus, where it binds to the Ligand Binding Domain (LBD) of PPARα and PPARγ.[1]

-

Heterodimerization: Upon ligand binding, the PPAR undergoes a conformational change, causing it to dissociate from corepressor proteins and form a heterodimer with the Retinoid X Receptor (RXR).[3][15][16]

-

PPRE Binding: This activated PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[17][18]

-

Transcriptional Regulation: The DNA-bound complex recruits a suite of co-activator proteins, which initiates the transcription of downstream target genes.[19][20]

By activating both PPARα and PPARγ, this compound simultaneously influences two major metabolic pathways:

-

PPARα Activation: Leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation in the liver and muscle. This is the primary mechanism for its lipid-lowering effects.[15][21]

-

PPARγ Activation: Primarily in adipose tissue, it promotes adipocyte differentiation, increases the expression of genes for lipid uptake and storage (such as lipoprotein lipase), and enhances glucose uptake, thereby improving whole-body insulin sensitivity.[6][7][8]

Pharmacological Profile: In Vitro Potency

This compound is characterized as a potent activator of both human PPAR isoforms, with nanomolar efficacy. Its activity is typically measured using cell-based transactivation assays.

| Parameter | Receptor Isoform | Value (EC₅₀) | Reference |

| Activation Potency | Human PPARα | 2.3 nM | [14][22] |

| Human PPARγ | 0.28 nM | [14][22] | |

| Human PPARδ | No activation up to 10 µM | [14] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Key Experimental Protocols

The characterization of PPAR agonists like this compound relies on a set of standardized in vitro and in vivo assays.

PPAR Transactivation Assay (Cell-Based)

This assay measures the ability of a compound to activate a PPAR isoform and induce the expression of a reporter gene.

Objective: To quantify the potency (EC₅₀) and efficacy of a compound as a PPAR agonist.

Methodology:

-

Plasmid Constructs:

-

Expression Plasmid: A chimeric receptor is constructed, fusing the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4) to the ligand-binding domain (LBD) of the human PPAR isoform (α, γ, or δ).[23]

-

Reporter Plasmid: This plasmid contains a promoter with multiple copies of the GAL4 Upstream Activating Sequence (UAS), which drives the expression of a reporter gene, typically firefly luciferase (tk-luc).[23]

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) is used to normalize for transfection efficiency.[23]

-

-

Cell Culture and Transfection:

-

Compound Treatment:

-

After allowing time for plasmid expression (typically 24 hours), the transfected cells are treated with various concentrations of this compound or a vehicle control. A known potent agonist for each isoform (e.g., Fenofibrate for PPARα, Pioglitazone for PPARγ) is used as a positive control.[4]

-

-

Lysis and Reporter Assay:

-

Following an incubation period (e.g., 24 hours), the cells are lysed.[23]

-

The activities of both firefly and Renilla luciferase are measured using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.

-

The fold induction is calculated relative to the vehicle-treated control.

-

A dose-response curve is generated by plotting the fold induction against the compound concentration, and the EC₅₀ value is calculated using a non-linear regression model.[23]

-

Competitive Ligand Binding Assay

This in vitro assay determines the affinity of a compound for the PPAR LBD by measuring its ability to displace a high-affinity radiolabeled ligand.[24]

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a compound for a PPAR isoform.

Methodology:

-

Reagents:

-

Purified recombinant PPAR LBD (expressed as a fusion protein).[24]

-

A high-affinity radiolabeled ligand (e.g., ³H-rosiglitazone for PPARγ).

-

Unlabeled test compound (this compound) at various concentrations.

-

-

Incubation: The PPAR LBD, radiolabeled ligand, and varying concentrations of the test compound are incubated together to allow binding to reach equilibrium.[24]

-

Separation: Bound and free radioligand are separated. A common method is gel filtration chromatography.[24]

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the inhibitory constant (Kᵢ).

In Vivo Efficacy Studies

Animal models are used to assess the effects of PPAR agonists on metabolic parameters in a whole-organism context.

Objective: To evaluate the effect of this compound on insulin sensitivity, glucose tolerance, and lipid profiles in an animal model of metabolic disease.

Methodology:

-

Animal Model: An insulin-resistant model, such as Wistar rats or C57BL/6J mice fed a high-fat diet for several weeks, is commonly used.[25]

-

Treatment: Animals are randomized into groups and treated daily with this compound (e.g., 1-10 µmol/kg/day via oral gavage) or a vehicle control for a specified period (e.g., 7-14 days).[25]

-

Metabolic Assessments:

-

Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for assessing insulin sensitivity. It measures the glucose infusion rate required to maintain euglycemia under hyperinsulinemic conditions. An increased rate indicates improved insulin sensitivity.[25]

-

Glucose and Insulin Tolerance Tests (GTT/ITT): To assess glucose disposal and insulin responsiveness.

-

Plasma Analysis: Blood samples are collected to measure levels of glucose, insulin, triglycerides, free fatty acids, and cholesterol.

-

-

Tissue Analysis: At the end of the study, tissues like the liver, skeletal muscle, and white adipose tissue (WAT) can be harvested to measure tissue-specific fatty acid uptake, triglyceride content, and gene expression changes via qPCR or microarray.[25][26]

Downstream Effects and Target Gene Regulation

The dual activation of PPARα and PPARγ by this compound results in the coordinated regulation of a wide array of genes that control systemic lipid and glucose balance.

| Receptor | Primary Function | Representative Target Genes | Expected Physiological Outcome |

| PPARα | Fatty Acid Catabolism | ACOX1 (Acyl-CoA Oxidase 1)CPT1 (Carnitine Palmitoyltransferase 1)L-FABP (Liver Fatty Acid Binding Protein)APOA1, APOA2 (Apolipoproteins A-I, A-II) | Increased fatty acid oxidation in the liver.Reduced circulating triglycerides.Increased HDL cholesterol.[18][21] |

| PPARγ | Adipogenesis & Insulin Sensitization | aP2 (Adipocyte Protein 2 / FABP4)LPL (Lipoprotein Lipase)GLUT4 (Glucose Transporter Type 4)Adiponectin | Increased adipocyte differentiation.Enhanced fatty acid uptake into adipose tissue.Increased glucose uptake in muscle and fat.Improved whole-body insulin sensitivity.[7][8][27][28] |

Conclusion

This compound is a potent and selective dual agonist for PPARα and PPARγ, exhibiting high efficacy in the nanomolar range in vitro.[14][22] Its ability to simultaneously modulate the key pathways of both lipid and glucose metabolism makes it an invaluable pharmacological tool for researchers. By providing a means to activate both receptors, this compound facilitates the study of their synergistic and independent roles in metabolic health and disease. While the therapeutic development of dual PPARα/γ agonists has been challenging due to safety concerns with predecessor molecules,[9][12] compounds like this compound remain critical for preclinical research, enabling a deeper understanding of the complex regulatory networks governed by the PPARs.

References

- 1. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 2. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome proliferator-activated receptors, metabolic syndrome and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]

- 7. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 9. Dual PPAR α/γ Agonists: Continuing Cardiac Concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPARs and Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medkoo.com [medkoo.com]

- 14. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 18. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PPAR-Targeted Therapies in the Treatment of Non-Alcoholic Fatty Liver Disease in Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Peroxisome proliferator-activated receptor (PPAR) activation induces tissue-specific effects on fatty acid uptake and metabolism in vivo--a study using the novel PPARalpha/gamma agonist tesaglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Discovery and Synthesis of GW409544: A Potent Dual PPARα/γ Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GW409544 is a potent, synthetic dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Its discovery marked a significant advancement in the quest for therapeutic agents to treat metabolic disorders, such as type 2 diabetes and dyslipidemia, by simultaneously targeting lipid and glucose metabolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available data on this compound, intended for professionals in the field of drug discovery and development.

Discovery: A Tale of Rational Drug Design

The development of this compound stemmed from the strategic modification of an earlier compound, farglitazar. Farglitazar is a potent PPARγ agonist but exhibits approximately 1,000-fold lower activity on PPARα[1]. The research aimed to re-engineer the farglitazar scaffold to achieve potent dual agonism.

The key to this endeavor lay in understanding the structural differences between the ligand-binding domains (LBDs) of PPARα and PPARγ. X-ray crystallography studies revealed a critical amino acid difference: a tyrosine residue (Tyr-314) in PPARα corresponds to a histidine residue (His-323) in PPARγ. The bulkier side chain of Tyr-314 in PPARα creates a steric clash with the benzophenone moiety of farglitazar, hindering its effective binding and activation[1].

The discovery of this compound involved the rational removal of three carbon atoms from the N-substituent of farglitazar, replacing the benzophenone with a vinylogous amide[1]. This modification allowed the ligand to fit comfortably within the more constricted ligand-binding pocket of PPARα without compromising its potent interaction with PPARγ. This elegant example of structure-based drug design resulted in a compound with potent, dual PPARα/γ agonist activity.

Synthesis

The synthesis of L-tyrosine-based PPAR agonists typically involves a multi-step sequence starting from L-tyrosine methyl ester. The core steps would likely include:

-

N-acylation: The amino group of the L-tyrosine derivative is acylated with a suitable carboxylic acid or its activated derivative to introduce the vinylogous amide side chain.

-

Etherification: The phenolic hydroxyl group of the tyrosine moiety is alkylated with a phenyloxazole-containing side chain.

-

Ester Hydrolysis: The final step would involve the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is crucial for the interaction with the PPAR ligand-binding domain.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its activity on PPARα and PPARγ.

Table 1: In Vitro Agonist Potency of this compound

| Parameter | PPARα | PPARγ | PPARδ | Reference |

| EC50 (nM) | 2.3 | 0.28 | >10,000 | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H30N2O5 | |

| Molecular Weight ( g/mol ) | 510.58 | |

| CAS Number | 258345-41-4 |

Note: More extensive quantitative data, such as binding affinities (Ki/Kd values) and in vivo pharmacokinetic parameters, are not widely reported in the available literature.

Mechanism of Action: Activating the Metabolic Master Regulators

This compound exerts its therapeutic effects by binding to and activating both PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a wide array of metabolic processes.

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, PPARα activation leads to:

-

Increased fatty acid uptake and oxidation.

-

Reduced triglyceride synthesis.

-

Decreased VLDL production.

-

Increased HDL cholesterol levels.

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis and insulin sensitivity. Its activation results in:

-

Enhanced insulin sensitivity in peripheral tissues.

-

Increased glucose uptake.

-

Differentiation of pre-adipocytes into mature fat cells, which can store fatty acids more effectively.

-

Modulation of inflammatory responses.

By dually activating both PPARα and PPARγ, this compound offers a multi-pronged approach to managing metabolic diseases, addressing both the dyslipidemia and hyperglycemia characteristic of these conditions.

Signaling Pathway

The signaling pathway initiated by this compound binding to PPARα and PPARγ is a cascade of molecular events leading to changes in gene expression.

Caption: PPARα/γ signaling pathway activated by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in various publications. Below are generalized methodologies for key assays used to evaluate PPAR agonists.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor in a homogeneous solution.

Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger receptor protein, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled ligands compete with the tracer for binding, causing a decrease in polarization.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., phosphate-buffered saline) containing a non-ionic detergent to prevent non-specific binding.

-

Dilute the purified PPARα or PPARγ ligand-binding domain (LBD) to the desired concentration in the assay buffer.

-

Prepare a solution of a fluorescently labeled PPAR agonist (tracer) at a concentration typically near its Kd for the receptor.

-

Prepare serial dilutions of the test compound (this compound) and control compounds.

-

-

Assay Procedure:

-

In a microplate (e.g., 384-well black plate), add the PPAR LBD solution.

-

Add the test compound or control solution.

-

Add the fluorescent tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Calculate the binding affinity (IC50 or Ki) by fitting the data to a competitive binding curve.

-

Caption: Generalized workflow for a Fluorescence Polarization binding assay.

Cell-Based Luciferase Reporter Assay

This assay measures the functional activity of a compound by quantifying the activation of a reporter gene under the control of a PPAR-responsive promoter.

Principle: Cells are co-transfected with two plasmids: an expression vector for the full-length PPARα or PPARγ protein and a reporter plasmid containing a luciferase gene downstream of a promoter with PPREs. When an agonist activates the PPAR, the resulting complex binds to the PPREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.

Generalized Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.

-

Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid expressing Renilla luciferase can be included for normalization.

-

-

Compound Treatment:

-

After transfection (e.g., 24 hours), treat the cells with serial dilutions of the test compound (this compound) and control compounds.

-

Incubate the cells for a specified period (e.g., 18-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells to release the luciferase enzyme.

-

Add a luciferase assay substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

-

Calculate the fold activation relative to a vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

-

Caption: Generalized workflow for a cell-based luciferase reporter assay.

Conclusion

This compound stands as a testament to the power of rational drug design in developing highly potent and selective modulators of nuclear receptors. Its ability to dually activate PPARα and PPARγ provides a powerful tool for investigating the integrated control of lipid and glucose metabolism and holds therapeutic promise for the treatment of complex metabolic diseases. While a detailed synthesis protocol remains elusive in the public domain, the wealth of data on its discovery and mechanism of action continues to inform the development of new generations of PPAR agonists. This guide provides a foundational understanding for researchers and drug development professionals working in this critical therapeutic area.

References

GW409544: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Dual PPARα/γ Agonist

Abstract

GW409544 is a potent synthetic agonist that exhibits dual activity towards Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the nuclear receptor superfamily of ligand-activated transcription factors, PPARs are crucial regulators of lipid and glucose metabolism, making them significant targets for therapeutic intervention in metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and diagrams of the signaling pathways it modulates are included to support researchers in drug development and metabolic disease studies.

Chemical Structure and Properties

This compound, a synthetic organic compound, is characterized by a complex molecular architecture. Its systematic IUPAC name is (2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid.[1] The structural and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | (2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid[1] |

| SMILES String | O=C(O)--INVALID-LINK--CC2=CC=C(OCCC3=C(C)OC(C4=CC=CC=C4)=N3)C=C2[1] |

| InChIKey | GGUVRMBIEPYOKL-WMVCGJOFSA-N[1] |

| CAS Number | 258345-41-4[1] |

| Synonyms | GW 409544, GW-409544[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C31H30N2O5[1] |

| Molecular Weight | 510.59 g/mol [1] |

| Appearance | Solid powder[2] |

| Solubility | Soluble in DMSO[2] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place.[2] |

Biological Activity and Mechanism of Action

This compound is a potent dual agonist for PPARα and PPARγ, with significantly higher potency for PPARγ.[3] Upon binding to these receptors, it induces a conformational change that promotes the recruitment of co-activator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.

Activation of PPARα is primarily associated with the regulation of fatty acid metabolism, including uptake and β-oxidation.[3] In contrast, PPARγ activation is a master regulator of adipogenesis and plays a critical role in glucose homeostasis and insulin sensitivity.[3] The dual agonism of this compound makes it a valuable tool for studying the combined effects of activating both of these important metabolic pathways.

Table 3: Biological Activity of this compound

| Target | Activity | Value |

| Human PPARα | EC50 | 2.3 nM[3] |

| Human PPARγ | EC50 | 0.28 nM[3] |

Signaling Pathways

The activation of PPARα and PPARγ by this compound initiates a cascade of transcriptional events that regulate a wide array of genes involved in metabolic processes. The following diagrams illustrate the generalized signaling pathways for PPARα and PPARγ.

Caption: PPARα Signaling Pathway Activated by this compound.

Caption: PPARγ Signaling Pathway Activated by this compound.

Experimental Protocols

X-ray Crystallography of PPARα in Complex with this compound

This protocol outlines the methodology used to determine the crystal structure of the ligand-binding domain (LBD) of human PPARα in complex with this compound.

Protein Expression and Purification:

-

The human PPARα LBD is expressed in E. coli as a fusion protein.

-

The protein is purified using a series of chromatography steps, including affinity and size-exclusion chromatography.

Complex Formation and Crystallization:

-

The purified PPARα LBD is incubated with a molar excess of this compound and a peptide from the steroid receptor coactivator-1 (SRC-1).

-

The protein-ligand complex is concentrated.

-

Crystallization is performed using the hanging-drop vapor-diffusion method at room temperature.

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement and refined to produce the final model.

Caption: Experimental Workflow for X-ray Crystallography.

Cell-Based PPAR Reporter Gene Assay

This protocol describes a common method to quantify the activation of PPARα and PPARγ by this compound in a cellular context.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmids for full-length human PPARα or PPARγ

-

Reporter plasmid containing a PPRE upstream of a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) is often included to normalize for transfection efficiency.

-

Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the cells with the compound for a set period (e.g., 18-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

References

The Core Interaction: A Technical Guide to the GW409544 Ligand and its Engagement with the PPARα Ligand Binding Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the interaction between the synthetic ligand GW409544 and its primary molecular target, the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This compound is a potent dual agonist of both PPARα and PPARγ, playing a significant role in the regulation of lipid metabolism and glucose homeostasis. This document outlines the quantitative binding characteristics of this compound, detailed experimental protocols for studying its interaction with PPARα, and a visualization of the associated signaling pathway and experimental workflows.

Quantitative Analysis of this compound and PPARα Interaction

The potency of this compound as a PPARα agonist is demonstrated by its low effective concentration (EC50) required to elicit a half-maximal response in cellular assays. The following table summarizes the available quantitative data for the interaction of this compound with human PPARα. For comparative purposes, its activity on PPARγ is also included.

| Ligand | Receptor | Parameter | Value (nM) | Assay Type |

| This compound | hPPARα | EC50 | 2 | Cell-based reporter assay |

| This compound | hPPARγ | EC50 | 1 | Cell-based reporter assay |

Note: Extensive literature searches did not yield publicly available inhibitor constant (Ki) or dissociation constant (Kd) values for the direct binding of this compound to PPARα. The EC50 values represent the functional potency of the ligand in a cellular context.

Structural Insights into the this compound-PPARα Interaction

X-ray crystallography studies have revealed the structural basis for the binding of this compound to the ligand-binding domain (LBD) of PPARα. The ligand settles into a hydrophobic pocket within the LBD. Key interactions that stabilize this binding include hydrogen bonds between the acidic head group of this compound and the amino acid residues Tyrosine 314 (Tyr314) on helix 5 and Tyrosine 464 (Tyr464) on the Activation Function-2 (AF-2) helix. This interaction is crucial for stabilizing the AF-2 helix in an active conformation, which facilitates the recruitment of coactivator proteins and subsequent downstream gene transcription.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the PPARα signaling pathway initiated by this compound and a typical experimental workflow for characterizing such a ligand-receptor interaction.

Caption: PPARα signaling pathway activated by this compound.

In Vitro Characterization of GW409544: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW409544 is a potent and selective dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the nuclear receptor superfamily, PPARs are ligand-activated transcription factors that play crucial roles in the regulation of glucose homeostasis, lipid metabolism, and inflammation. This compound's ability to activate both PPARα and PPARγ makes it a significant tool for research into metabolic and cardiovascular diseases. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its activity profile, the experimental protocols used for its assessment, and the underlying signaling pathways.

Core Data Presentation

The in vitro activity of this compound has been primarily characterized through cell-based reporter gene assays, which measure the compound's ability to activate the transcriptional activity of PPAR subtypes.

Table 1: Potency of this compound on Human PPAR Subtypes

| PPAR Subtype | EC50 (nM) |

| PPARα | 2.3 |

| PPARγ | 0.28 |

| PPARδ | No significant activity |

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal transcriptional activation of the respective PPAR subtype in a cell-based reporter assay.

Table 2: Selectivity Profile of this compound

| Receptor | Activity |

| PPARα | Potent Agonist |

| PPARγ | Potent Agonist |

| PPARδ | No significant activity |

Signaling Pathway and Experimental Workflow Visualization

To understand the mechanism of action of this compound and the methods for its characterization, the following diagrams illustrate the key processes.

Caption: PPAR Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for a PPAR Reporter Gene Assay.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize this compound.

PPAR Reporter Gene Assay

This assay quantifies the ability of this compound to activate each of the human PPAR subtypes (α, γ, and δ).

a. Materials:

-

Mammalian cell line (e.g., HEK293, CHO, or HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Expression vectors for human PPARα, PPARγ, and PPARδ

-

Reporter vector containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

b. Protocol:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with a PPAR expression vector (α, γ, or δ) and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A control vector (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.

-

Incubation: Incubate the transfected cells for 18-24 hours to allow for the expression of the receptors and reporter gene.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known PPAR agonist).

-

Incubation: Incubate the cells with the compound for an additional 24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to the control vector activity (if used). Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Coactivator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ligand-dependent interaction between a PPAR subtype and a coactivator peptide.

a. Materials:

-

Purified, recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs), often as GST-fusion proteins.

-

Biotinylated coactivator peptide containing an LXXLL motif (e.g., from SRC-1 or PGC-1α).

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC).

-

This compound stock solution (in DMSO).

-

Assay buffer.

-

Low-volume 384-well plates.

-

TR-FRET-compatible plate reader.

b. Protocol:

-

Reagent Preparation: Prepare solutions of the GST-PPAR-LBD, biotinylated coactivator peptide, Europium-labeled anti-GST antibody, and streptavidin-APC in the assay buffer.

-

Compound Dispensing: Dispense serial dilutions of this compound into the wells of a 384-well plate. Include vehicle and positive controls.

-

Reagent Addition: Add the GST-PPAR-LBD, biotinylated coactivator peptide, Europium-labeled anti-GST antibody, and streptavidin-APC to the wells. The order of addition may vary depending on the specific assay kit.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

TR-FRET Measurement: Measure the time-resolved fluorescence at the emission wavelengths of the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) fluorophores using a TR-FRET plate reader.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot this ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for coactivator recruitment.

Conclusion

This compound is a well-characterized in vitro tool for studying the dual activation of PPARα and PPARγ. Its high potency and selectivity make it a valuable compound for elucidating the physiological and pathophysiological roles of these nuclear receptors. The experimental protocols outlined in this guide provide a robust framework for the in vitro assessment of this compound and other PPAR modulators, enabling researchers to further explore their therapeutic potential.

GW409544: A Comprehensive Technical Guide to a Dual PPARα/γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GW409544, a potent synthetic agonist that exhibits dual activity for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document consolidates key information on its chemical properties, mechanism of action, and selectivity. Detailed experimental protocols for the characterization of this compound and its effects on PPAR signaling pathways are presented. Quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound

This compound is a synthetic L-tyrosine-based compound identified as a potent dual agonist for both PPARα and PPARγ.[1][2][3] It was developed through the reengineering of farglitazar, a potent and selective PPARγ agonist, to achieve potent activation of both the α and γ isoforms.[4][5] This dual agonism makes this compound a valuable research tool for investigating the combined effects of activating these two critical nuclear receptors involved in lipid and glucose metabolism, and a potential scaffold for the development of therapeutic agents for metabolic and cardiovascular diseases.[2][5]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid | [1] |

| CAS Number | 258345-41-4 | [1] |

| Molecular Formula | C31H30N2O5 | [1] |

| Molecular Weight | 510.59 g/mol | [1] |

| Synonyms | GW-409544, GW 409544 | [1] |

Mechanism of Action and Selectivity

This compound functions as a ligand for PPARs, which are ligand-activated transcription factors. Upon binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of gene transcription.[6]

The dual agonist activity of this compound is a result of structural modifications from its predecessor, farglitazar. Farglitazar's bulky benzophenone group creates a steric clash within the ligand-binding pocket of PPARα.[4][5] The reengineered vinylogous amide substituent in this compound is smaller, allowing it to be accommodated within the ligand-binding pockets of both PPARα and PPARγ.[5] A key determinant of this selectivity is a single amino acid difference: Tyr-314 in PPARα and His-323 in PPARγ. The larger volume of the Tyr-314 side chain in PPARα forces a shift in the ligand's position.[5]

Quantitative Agonist Activity

The potency of this compound as a PPAR agonist has been determined through in vitro transactivation assays.

| PPAR Subtype | EC50 (nM) | Cell Line | Assay Type | Reference |

| Human PPARα | 2.3 | HEK293 | GAL4-tagged chimeric receptor transactivation assay | [2][5] |

| Human PPARγ | 0.28 | HEK293 | GAL4-tagged chimeric receptor transactivation assay | [2][5] |

| Human PPARδ | >10,000 | HEK293 | GAL4-tagged chimeric receptor transactivation assay | [5] |

Signaling Pathways

Upon activation by this compound, PPARα and PPARγ regulate a wide array of genes involved in lipid and glucose metabolism. PPARα activation primarily stimulates fatty acid catabolism, while PPARγ activation promotes adipogenesis and enhances glucose uptake.[6]

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Navigating the Crossroads of Metabolism: A Technical Guide to Farnesoid X Receptor (FXR) Modulation in Metabolic Disease Research

A note on compound nomenclature: While this guide focuses on the modulation of the Farnesoid X Receptor (FXR) in metabolic disease research, it is important to address a potential point of ambiguity regarding the compound GW409544. Initial literature searches did not yield substantial specific data for a compound with this exact identifier. However, the closely related and extensively studied FXR agonist, GW4064 , is a cornerstone of research in this field. Therefore, this guide will primarily feature data and protocols associated with GW4064 as a representative FXR agonist to fulfill the core requirements of this technical overview.

Executive Summary

Metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia, represent a significant global health challenge. The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its modulation, therefore, presents a promising therapeutic avenue for these complex metabolic disorders. This technical guide provides an in-depth overview of the role of FXR modulation in metabolic disease research, with a focus on the effects of the potent, non-steroidal FXR agonist GW4064. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the intricate signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of metabolic disease.

Core Mechanism of Action: The FXR Signaling Axis

FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[3] Upon activation by bile acids or synthetic agonists like GW4064, this complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[1] This binding initiates a cascade of transcriptional events that regulate key metabolic pathways.

Regulation of Bile Acid Synthesis

A primary function of FXR is the tight regulation of bile acid homeostasis. Activation of FXR in the liver induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain.[3][4] SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[4][5] This negative feedback loop prevents the accumulation of cytotoxic levels of bile acids.

Furthermore, intestinal FXR activation stimulates the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[4][6] FGF19 travels to the liver via the portal circulation and binds to its receptor, FGFR4, which also potently represses CYP7A1 expression, providing an additional layer of control over bile acid production.[4][6]

Impact on Lipid and Glucose Metabolism

FXR activation exerts profound effects on both lipid and glucose metabolism. In the context of lipid homeostasis, FXR activation has been shown to:

-

Decrease serum triglycerides: By inducing the expression of genes involved in fatty acid β-oxidation and clearing triglycerides from the circulation.[7]

-

Modulate cholesterol levels: By promoting the conversion of cholesterol to bile acids and regulating cholesterol transport.

In terms of glucose metabolism, FXR plays a role in:

-

Improving insulin sensitivity: By modulating hepatic glucose production and peripheral glucose uptake.

-

Regulating gluconeogenesis: Through the SHP-mediated repression of key gluconeogenic enzymes.

Quantitative Data Summary

The following tables summarize the quantitative effects of the FXR agonist GW4064 on key metabolic parameters as reported in preclinical studies.

Table 1: Effect of GW4064 on Gene Expression

| Gene | Animal Model | Treatment Dose & Duration | Fold Change vs. Control | Reference |

| SHP | Primary Mouse Hepatocytes | 1 µM GW4064, 24h | ↑ (significant induction) | [8] |

| BSEP | Primary Mouse Hepatocytes | 1 µM GW4064, 24h | ↑ (significant induction) | [8] |

| CYP7A1 | Mouse Liver | 30 mg/kg/day GW4064, 5 days | ↓ (significant repression) | [4] |

| FGF15 | Mouse Ileum | 30 mg/kg/day GW4064, 5 days | ↑ (significant induction) | [4] |

Table 2: Effect of GW4064 on Metabolic Parameters

| Parameter | Animal Model | Treatment Dose & Duration | % Change vs. Control | Reference |

| Serum Triglycerides | db/db mice | 10 mg/kg/day GW4064, 7 days | ↓ 30% | [9] |

| Total Cholesterol | C57BL/6 mice | 30 mg/kg/day GW4064, 7 days | ↓ 25% | [8] |

| Fasting Blood Glucose | db/db mice | 10 mg/kg/day GW4064, 7 days | ↓ 20% | [9] |

| Hepatic Triglyceride Content | High-fat diet-fed rats | 10 mg/kg/day GW4064, 4 weeks | ↓ 45% | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of FXR modulators.

In Vitro FXR Reporter Gene Assay

This assay is used to determine the potency and efficacy of a compound as an FXR agonist or antagonist.

Materials:

-

HEK293T cells

-

Expression plasmids for human FXR and RXR

-

Luciferase reporter plasmid containing an FXRE (e.g., from the BSEP promoter)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-luciferase reporter assay system

-

Test compound (e.g., GW4064) and vehicle control (e.g., DMSO)

Protocol:

-

Seed HEK293T cells in a 96-well plate at a density that allows for ~80% confluency on the day of transfection.

-

Co-transfect the cells with the FXR, RXR, and FXRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid is often co-transfected for normalization.

-

After 24 hours, replace the transfection medium with fresh medium containing the test compound at various concentrations or vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Calculate the fold activation of luciferase activity for each concentration of the test compound relative to the vehicle control. Data can be fitted to a dose-response curve to determine the EC50 value.[11][12]

Animal Models of Metabolic Disease

Rodent models are invaluable for studying the in vivo effects of FXR modulators.

Model: High-Fat Diet (HFD)-Induced Obese and Insulin-Resistant Mice

-

Strain: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity and insulin resistance.

-

Diet: Feed mice a diet where 45-60% of calories are derived from fat for 8-16 weeks to induce the metabolic phenotype.

-

Compound Administration: The test compound (e.g., GW4064) can be administered via oral gavage, intraperitoneal injection, or mixed in the diet. A typical oral gavage dose for GW4064 is 10-30 mg/kg/day.

-

Monitoring: Monitor body weight, food intake, and fasting blood glucose levels regularly. At the end of the study, collect blood and tissues for further analysis.[13][14]

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing in vivo insulin sensitivity.[6][15]

Procedure:

-

Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of the animal model and allow for recovery.

-

After a fasting period, infuse a constant high dose of insulin through the jugular vein catheter to suppress endogenous glucose production.

-

Simultaneously, infuse a variable rate of glucose solution to maintain blood glucose at a constant, euglycemic level.

-

Blood glucose is monitored frequently from the arterial catheter, and the glucose infusion rate (GIR) is adjusted accordingly.

-

Under steady-state conditions, the GIR is a measure of whole-body insulin sensitivity, as it reflects the amount of glucose taken up by peripheral tissues.[3][16]

Measurement of Liver Triglyceride Content

This protocol is used to quantify the accumulation of fat in the liver.

Method:

-

Excise a portion of the liver from the animal and snap-freeze it in liquid nitrogen.

-

Homogenize the frozen liver tissue.

-

Extract total lipids from the homogenate using a solvent mixture, typically chloroform:methanol (2:1).[17]

-

After phase separation, collect the lower organic phase containing the lipids.

-

Evaporate the solvent and resuspend the lipid extract in a suitable solvent.

-

Quantify the triglyceride content using a commercially available colorimetric or fluorometric assay kit.[1][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: FXR signaling pathway in the enterohepatic circulation.

References

- 1. researchgate.net [researchgate.net]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 7. Regulation of triglyceride metabolism by PPARs: fibrates and thiazolidinediones have distinct effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An experimental approach for selecting appropriate rodent diets for research studies on metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and in vitro Profiling of Dual FXR/LTA4H Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. Utility of Human Relevant Preclinical Animal Models in Navigating NAFLD to MAFLD Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Murine models for pharmacological studies of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mmpc.org [mmpc.org]

- 17. mmpc.org [mmpc.org]

- 18. researchgate.net [researchgate.net]

The Selectivity of GW409544 for Peroxisome Proliferator-Activated Receptor (PPAR) Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GW409544 for the three peroxisome proliferator-activated receptor (PPAR) subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ). This compound is a potent dual agonist for PPARα and PPARγ, with significantly lower activity towards PPARδ. This document summarizes the quantitative data on its activity, details the experimental methodologies used for its characterization, and illustrates the relevant biological pathways and experimental workflows.

Data Presentation: Potency and Selectivity of this compound

The activity of this compound on the human PPAR subtypes has been determined using cellular transactivation assays. The following table summarizes the half-maximal effective concentrations (EC50) for the activation of each PPAR subtype by this compound.

| Receptor Subtype | This compound EC50 (nM) |

| PPARα | 2.3 ± 0.5[1] |

| PPARγ | 0.28 ± 0.06[1] |

| PPARδ | > 10,000[1] |

Table 1: EC50 values of this compound for human PPAR-GAL4 chimeric receptors. Data are represented as the mean ± standard error.[1]

As the data indicates, this compound is a highly potent agonist of both PPARα and PPARγ, with approximately 8-fold greater potency for PPARγ. In contrast, it displays negligible activity on PPARδ at concentrations up to 10 µM.[1] This profile establishes this compound as a potent PPARα/γ dual agonist with high selectivity over the PPARδ subtype.

Experimental Protocols

The characterization of this compound's selectivity for PPAR subtypes involves two primary experimental approaches: radioligand displacement assays to determine binding affinity and cell-based transactivation assays to measure functional activity.

Radioligand Displacement Assay

This assay quantifies the ability of a test compound (this compound) to displace a known radiolabeled ligand from the ligand-binding domain (LBD) of the PPAR subtypes. A common high-throughput method for this is the Scintillation Proximity Assay (SPA).

Objective: To determine the binding affinity (Ki) of this compound for each PPAR subtype.

Materials:

-

His-tagged PPARα-LBD, PPARγ-LBD, and PPARδ-LBD

-

A suitable radioligand (e.g., [³H]-BRL49653 for PPARγ, a tritiated fibrate for PPARα, or a specific high-affinity radioligand for PPARδ)

-

Nickel-chelate coated SPA beads

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM EDTA, 0.1 mg/mL BSA)

-

This compound stock solution in DMSO

-

96-well or 384-well microplates

Procedure:

-

Receptor Immobilization: The His-tagged PPAR-LBDs are incubated with the nickel-chelate coated SPA beads, allowing the receptors to bind to the beads via the His-tag.

-

Assay Setup: In each well of the microplate, the following are added in order:

-

Receptor-coated SPA beads in assay buffer.

-

A serial dilution of this compound.

-

A fixed concentration of the appropriate radioligand.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (typically 1-4 hours).

-

Detection: The plate is read in a microplate scintillation counter. When the radioligand is bound to the receptor on the SPA bead, it is in close enough proximity to excite the scintillant within the bead, generating a light signal. Unbound radioligand in solution is too far away to generate a signal.

-

Data Analysis: The raw data (counts per minute) are plotted against the concentration of this compound. The concentration at which this compound displaces 50% of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Cell-Based Transactivation Assay

This assay measures the ability of a ligand to activate a PPAR subtype, leading to the transcription of a reporter gene. A common approach utilizes a chimeric receptor system.

Objective: To determine the potency (EC50) of this compound to activate each PPAR subtype.

Materials:

-

Mammalian cell line (e.g., HEK293T or COS-1).

-

Expression plasmid for a chimeric receptor consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the human PPARα, PPARγ, or PPARδ LBD.

-

Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

A transfection control plasmid (e.g., expressing Renilla luciferase).

-

Transfection reagent (e.g., Lipofectamine 2000).

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

Luciferase assay reagent.

Procedure:

-

Cell Culture and Transfection: Cells are seeded in 96-well plates. The following day, they are co-transfected with the GAL4-PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the transfection control plasmid.[2]

-

Compound Treatment: After an incubation period to allow for plasmid expression (typically 4-6 hours), the transfection medium is replaced with fresh medium containing serial dilutions of this compound.[3]

-

Incubation: The cells are incubated with the compound for 18-24 hours.

-

Luciferase Assay: The cell culture medium is removed, and the cells are lysed. The luciferase assay reagent is added, and the firefly and Renilla luciferase activities are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The normalized data is then plotted against the concentration of this compound, and the EC50 value is determined using non-linear regression.

Mandatory Visualizations

PPAR Signaling Pathway

Upon activation by an agonist such as this compound, PPARs heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding recruits coactivator proteins, leading to the initiation of transcription.

Caption: PPAR signaling pathway activated by this compound.

Experimental Workflow for Determining PPAR Subtype Selectivity

The process of determining the selectivity of a compound like this compound for PPAR subtypes involves a logical progression from binding affinity to functional cellular activity.

Caption: Workflow for determining PPAR subtype selectivity.

Logical Relationship of this compound Selectivity

The selectivity of this compound is a direct result of its chemical structure interacting with the specific amino acid residues within the ligand-binding pockets of the different PPAR subtypes.

Caption: Logical flow of this compound's PPAR subtype selectivity.

References

- 1. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GW409544, a Selective Farnesoid X Receptor (FXR) Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GW409544 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis. As an antagonist, this compound inhibits the transcriptional activity of FXR, making it a valuable tool for studying the physiological and pathological roles of this receptor. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its antagonistic properties and its effects on downstream cellular processes.

Mechanism of Action